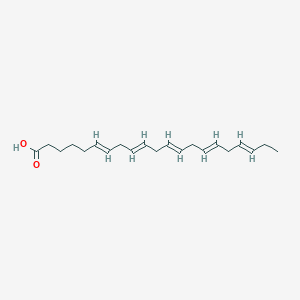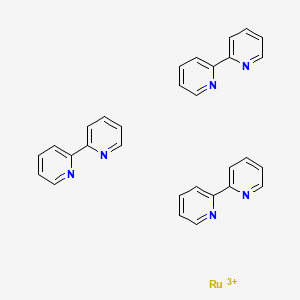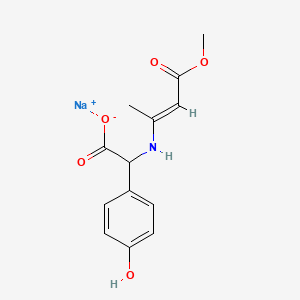
Cyclobutanemethanol,2-amino-,cis-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanemethanol,2-amino-,cis-(9CI) is a chemical compound with the molecular formula C5H11NO It is characterized by a cyclobutane ring with an amino group and a hydroxymethyl group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanemethanol,2-amino-,cis-(9CI) can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclobutanone with ammonia or an amine in the presence of a reducing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of Cyclobutanemethanol,2-amino-,cis-(9CI) often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclobutanemethanol,2-amino-,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanecarboxylic acid.
Reduction: Formation of cyclobutanemethylamine.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Cyclobutanemethanol,2-amino-,cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutanemethanol,2-amino-,cis-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanemethanol: Lacks the amino group, making it less versatile in certain reactions.
Cyclobutanamine: Lacks the hydroxymethyl group, limiting its applications in some synthetic routes.
Cyclobutanecarboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different reactivity.
Uniqueness
Cyclobutanemethanol,2-amino-,cis-(9CI) is unique due to the presence of both an amino group and a hydroxymethyl group in a cis configuration. This structural feature allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
[(1R,2S)-2-aminocyclobutyl]methanol |
InChI |
InChI=1S/C5H11NO/c6-5-2-1-4(5)3-7/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 |
InChI Key |
FKRWYGATRZRIDM-WHFBIAKZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1CO)N |
Canonical SMILES |
C1CC(C1CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(imidazol-1-ylmethyl)phenyl]-N-methylmethanamine;oxalic acid;hydrate](/img/structure/B13833694.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833708.png)
![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-5,11,17,19-tetramethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13833710.png)


![(2E,4E)-5-[(1S,3S,5R,8S)-3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-(hydroxymethyl)penta-2,4-dienoic acid](/img/structure/B13833721.png)
![Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13833727.png)

![Methyl 4-{[(e)-(4-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B13833730.png)



![(3R)-6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13833770.png)

